Diquafosol (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diquafosol tetrasodium is a pharmaceutical compound primarily used for the treatment of dry eye disease. It is formulated as a 3% ophthalmic solution and acts as an agonist of the P2Y2 purinergic receptor . This compound was approved for use in Japan in 2010 and has since been utilized to promote tear and mucin secretion, thereby alleviating symptoms associated with dry eye disease .
Preparation Methods
The synthesis of diquafosol tetrasodium involves a four-step process starting from commercially available 5’-uridylic acid disodium salt . The key steps include:
Salification: The pyrophosphate compound is salified with a long-chain organic amine to obtain an intermediate compound.
Activation: The intermediate compound is activated using carbonyl diimidazole.
Purification: The final product is isolated and purified using anion-exchange resin.
This method yields diquafosol tetrasodium with high purity (>99%) and an overall yield of 45% .
Chemical Reactions Analysis
Diquafosol tetrasodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for diquafosol tetrasodium due to its stable phosphate groups.
Substitution: The compound can undergo substitution reactions, particularly at the uridine moiety.
Common reagents used in these reactions include Lewis acids, carbonyl diimidazole, and various organic amines . The major products formed from these reactions are typically derivatives of uridine and phosphate compounds .
Scientific Research Applications
Diquafosol tetrasodium has a wide range of scientific research applications:
Ophthalmology: It is primarily used to treat dry eye disease by promoting tear and mucin secretion.
Cell Biology: The compound has been shown to inhibit apoptosis and inflammation in corneal epithelial cells via activation of Erk1/2 and RSK pathways.
Pharmacology: Diquafosol tetrasodium is used to study the P2Y2 purinergic receptor and its role in fluid and mucin secretion.
Veterinary Medicine: It has been used to enhance mucociliary clearance in sheep and stimulate vaginal moisture in ovariectomized rabbits.
Mechanism of Action
Diquafosol tetrasodium exerts its effects by acting as an agonist of the P2Y2 purinergic receptor . This receptor is located on the conjunctival epithelium and goblet cell membranes. Upon activation, the receptor increases intracellular calcium ion concentration, which promotes the secretion of water and mucin . This mechanism helps to stabilize the tear film and improve the symptoms of dry eye disease .
Comparison with Similar Compounds
Diquafosol tetrasodium is often compared with other compounds used for dry eye treatment, such as sodium hyaluronate and cyclosporine .
Sodium Hyaluronate: While both compounds are effective in treating dry eye disease, diquafosol tetrasodium has shown superiority in improving keratoconjunctival staining scores.
Cyclosporine: Diquafosol tetrasodium has a different mechanism of action compared to cyclosporine, which primarily acts as an immunosuppressant.
Other similar compounds include various P2Y2 receptor agonists and mucin secretagogues .
Properties
Molecular Formula |
C18H22N4Na4O23P4 |
---|---|
Molecular Weight |
878.2 g/mol |
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 |
InChI Key |
OWTGMPPCCUSXIP-FNXFGIETSA-J |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.